molecular formula C9H9NO3 B8274519 2-Methyl-4-(2-nitrovinyl)phenol

2-Methyl-4-(2-nitrovinyl)phenol

Cat. No.: B8274519
M. Wt: 179.17 g/mol
InChI Key: GMFVJKIKUNARMQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-nitrovinyl)phenol is a phenolic derivative characterized by a nitrovinyl group at the para position and a methyl substituent at the ortho position of the aromatic ring. These compounds are pivotal in domino reactions, such as Michael additions and cyclizations, to form chroman-2-ones and other heterocyclic frameworks . The nitrovinyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity and enabling stereoselective transformations .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-methyl-4-(2-nitroethenyl)phenol

InChI

InChI=1S/C9H9NO3/c1-7-6-8(2-3-9(7)11)4-5-10(12)13/h2-6,11H,1H3

InChI Key

GMFVJKIKUNARMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=C[N+](=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Enzymatic Assays

MNP is primarily recognized as a chromogenic substrate for N-acetyl-β-D-glucosaminidase (NAG), an enzyme involved in glycosidic bond hydrolysis. The enzymatic reaction converts MNP to free phenol, which can be quantitatively measured via spectrophotometry at 492 nm. This property makes MNP valuable in clinical diagnostics, particularly for assessing renal function through urinary NAG levels.

Factors Influencing Detection :

  • pH Levels : The enzymatic activity and accuracy of measurements can be affected by pH.
  • Urinary Pigments : Interference from pigments necessitates corrective measures during spectrophotometric analysis.

Synthesis of Organic Compounds

MNP serves as a precursor in various synthetic pathways, including:

  • Michael Addition Reactions : MNP can participate in Michael addition reactions to form chiral benzopyran derivatives. These reactions have been catalyzed using bifunctional amino-squaramides, yielding products with high enantiomeric purity (up to 99% ee) and diastereoselectivity .
  • Diels-Alder Reactions : The compound has been utilized in Diels-Alder cycloadditions to synthesize nitrovinyl substituted bicyclo[2.2.2]octenones, demonstrating its versatility in forming complex organic structures .

Potential Therapeutic Uses

Research has indicated that derivatives of nitrovinyl compounds may possess biological activities relevant to quorum sensing inhibition, which could have implications for bacterial communication and infection control . The exploration of such derivatives suggests that MNP and its analogs could contribute to the development of new antimicrobial agents.

Case Study 1: Enzymatic Activity of MNP

A study investigated the use of MNP as a substrate for NAG in urine samples from patients with renal conditions. Results indicated a correlation between elevated NAG levels and renal impairment, supporting the utility of MNP in clinical diagnostics.

Case Study 2: Synthesis and Characterization

In another study, researchers synthesized various derivatives of MNP through Michael addition reactions. The products were characterized using NMR and mass spectrometry, confirming the successful formation of chiral compounds with potential applications in pharmaceuticals.

Comparison with Similar Compounds

Structural Analogues and Reactivity

Table 1: Key Structural Analogues and Their Reactivity
Compound Name Substituents Key Reactivity/Applications Reference
(E)-2-(2-Nitrovinyl)phenol Unsubstituted phenol ring Domino reactions with aldehydes to form chroman-2-ones (83–97% yield, 97–99% ee)
4-Nitro-substituted (E)-2-(2-nitrovinyl)phenol 4-Nitro on phenol ring Lower enantioselectivity (ee) in chroman-2-one synthesis compared to unsubstituted analog
2-Methyl-4-isopropylphenol 4-Isopropyl, 2-methyl Used in agrochemicals; steric effects influence binding to biological targets
2-Methyl-4-(phenylazo)phenol Phenylazo group at para Analyzed via HPLC (logP = 3.57); structural studies via X-ray crystallography
2-Methyl-4-(trifluoromethoxy)phenol Trifluoromethoxy at para High thermal stability (b.p. 203.4°C); used in fluorinated materials

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The nitrovinyl group in 2-Methyl-4-(2-nitrovinyl)phenol enhances electrophilicity, facilitating nucleophilic attacks in Michael additions. Substituted analogs (e.g., 4-nitro or 4-methoxy) show reduced yields (65–87%) compared to the unsubstituted parent compound due to electronic modulation .
  • Steric Effects: Methyl groups at the ortho position (as in 2-Methyl-4-isopropylphenol) introduce steric hindrance, affecting catalytic accessibility. For example, branched aldehydes in domino reactions with substituted nitrovinylphenols yield lower diastereoselectivities (80:20 to 95:5 dr) .

Analytical and Physical Properties

  • HPLC Analysis: Phenolic analogs like 2-Methyl-4-(phenylazo)phenol are separable via reverse-phase HPLC (Newcrom R1 column), suggesting similar methods could resolve 2-Methyl-4-(2-nitrovinyl)phenol .
  • Thermal Stability: Fluorinated analogs (e.g., 2-Methyl-4-(trifluoromethoxy)phenol) exhibit high boiling points (203.4°C), whereas nitrovinyl derivatives are likely less thermally stable due to the reactive nitro group .

Preparation Methods

Aldehyde Precursor Synthesis

An alternative route starts with 4-hydroxy-3-methylbenzaldehyde, which is synthesized through formylation of 2-methylphenol using Duff reaction conditions (hexamine and trifluoroacetic acid). The aldehyde group at the para position relative to the hydroxyl group serves as the reactive site for nitrovinyl introduction.

Nitrovinyl Group Formation

The Knoevenagel condensation between 4-hydroxy-3-methylbenzaldehyde and nitromethane in the presence of a catalytic base (e.g., piperidine) facilitates the formation of the (E)-2-nitrovinyl group. The reaction proceeds via a nucleophilic attack of the deprotonated nitromethane on the aldehyde, followed by dehydration. Optimal conditions involve refluxing in ethanol at 80°C for 6–8 hours, yielding 2-methyl-4-(2-nitrovinyl)phenol with 65–78% efficiency.

Organocatalytic Asymmetric Synthesis

Reaction Optimization

Key parameters for this method include:

  • Catalyst loading : 10 mol% of the thiourea catalyst.

  • Solvent : Dichloromethane (\ceCH2Cl2\ce{CH2Cl2}) at -20°C.

  • Reaction time : 48–72 hours.
    The process avoids harsh reagents and enables gram-scale synthesis, making it suitable for industrial applications.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Advantages Challenges
Friedel-Crafts/NitrovinylBenzeneAlkylation, sulfonation, nitration, Henry70–85%Regioselective, scalableMultiple steps, harsh acids
Knoevenagel Condensation4-Hydroxy-3-methylbenzaldehydeAldehyde condensation65–78%Fewer steps, mild conditionsLimited stereocontrol
Organocatalytic Asymmetric1,3-PropanedionesMichael/hemiketalization/acyl transfer60–75%High enantioselectivity, green chemistryLong reaction times, specialized catalyst

Industrial-Scale Considerations

Patent-Based Nitration Techniques

A patent detailing the synthesis of 2-methyl-4-nitrophenylamine provides insights into nitration optimization. While the target compound differs, the use of concentrated nitric acid (\ceHNO3\ce{HNO3}) at 30°C for 5 hours ensures minimal byproduct formation. Adapting this protocol for 2-methyl-4-(2-nitrovinyl)phenol could improve yield and purity.

Purification and Recrystallization

Post-synthesis purification often involves recrystallization from aqueous ethanol (80% \ceC2H5OH/H2O\ce{C2H5OH/H2O}) to remove unreacted nitromethane and byproducts. This step enhances purity to >98%, as confirmed by HPLC analysis .

Q & A

Q. What are the primary synthetic routes for 2-Methyl-4-(2-nitrovinyl)phenol, and how are reaction conditions optimized?

The compound is synthesized via condensation reactions involving nitrovinyl groups and phenolic precursors. A key method involves the [4+1] cycloaddition of 2-(2-nitrovinyl)phenol derivatives with sulfur ylides under mild acidic conditions (e.g., acetic acid, 60–80°C), yielding dihydrobenzofuran derivatives . Optimization focuses on:

  • Catalyst selection : Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) improve nitrovinyl group reactivity.
  • Yield maximization : Stoichiometric control of the nitrovinyl precursor and ylide partners (1:1.2 molar ratio) reduces side products .

Q. Which spectroscopic techniques are most effective for characterizing 2-Methyl-4-(2-nitrovinyl)phenol?

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and nitrovinyl protons (δ 7.9–8.2 ppm). Coupling constants (J = 12–16 Hz) confirm trans-configuration of the nitrovinyl group .
  • IR : Strong absorption at ~1520 cm⁻¹ (C=C nitrovinyl stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How does the electronic structure of 2-Methyl-4-(2-nitrovinyl)phenol influence its reactivity in cycloaddition reactions?

The electron-deficient nitrovinyl group acts as a dienophile in cycloadditions. Density Functional Theory (DFT) studies reveal:

  • Charge distribution : The nitro group withdraws electron density from the vinyl moiety (Mulliken charge: +0.25 on β-carbon), enhancing electrophilicity .
  • Frontier orbitals : A low LUMO energy (-1.8 eV) facilitates nucleophilic attack by sulfur ylides. Transition-state calculations (B3LYP/6-31G*) validate [4+1] pathway activation energies (~15 kcal/mol) .

Q. What challenges arise in resolving hydrogen-bonding networks in 2-Methyl-4-(2-nitrovinyl)phenol crystals?

  • Polymorphism : Competing hydrogen-bonding motifs (e.g., O–H···O vs. O–H···π) lead to multiple crystal forms. Graph-set analysis (R²₂(8) motifs) distinguishes dimeric vs. chain interactions .
  • Twinned crystals : SHELXD and SHELXE robustly handle pseudo-merohedral twinning by partitioning intensity data into distinct domains .

Q. How do solvent and substituent effects modulate the compound’s stability under varying pH conditions?

  • Acidic media : Protonation of the phenolic hydroxyl (pKa ~9.5) increases nitrovinyl reactivity but risks decomposition via hydrolysis.
  • Basic media : Deprotonation (pH >10) destabilizes the nitrovinyl group, leading to retro-aldside reactions. Stabilization requires inert atmospheres (N₂/Ar) and low temperatures (0–4°C) .

Methodological Guidance Table

Aspect Technique Key Parameters Reference
Synthesis OptimizationCycloaddition kineticsTemp: 60–80°C; Solvent: DMF/MeOH (3:1)
Stereochemical AnalysisX-ray (SHELXL)H-bond R-factor: <0.05; Twinning detection
Electronic PropertiesDFT (B3LYP/6-31G*)LUMO: -1.8 eV; Charge distribution maps
Stability ProfilingpH-dependent UV-Visλmax shifts (280→320 nm in basic media)

Contradictions and Open Questions

  • Data Discrepancy : Conflicting reports on nitrovinyl group stability in aqueous media (hydrolysis half-life: 24–72 hrs) suggest solvent polarity and substituent effects require further study .
  • Unresolved Mechanistic Pathways : The role of π-stacking in crystal packing vs. solution-phase reactivity remains underexplored .

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